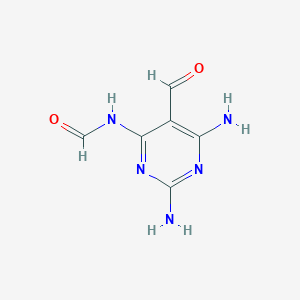
N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide is a pyrimidine derivative known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide typically involves the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt. This product is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce higher oxidation state derivatives, while substitution reactions may yield various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of functional materials and as a ligand in metal complexes.
Mecanismo De Acción
The mechanism of action of N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
- 4,6-dichloro-N’-(dimethylamino-methylene)pyrimidine-2,5-diamine
- 4,6-dichloro-N’-(piperidine-1-ylmethylene)pyrimidine-2,5-diamine
Uniqueness
N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds.
Propiedades
Número CAS |
89891-06-5 |
|---|---|
Fórmula molecular |
C6H7N5O2 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
N-(2,6-diamino-5-formylpyrimidin-4-yl)formamide |
InChI |
InChI=1S/C6H7N5O2/c7-4-3(1-12)5(9-2-13)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11,13) |
Clave InChI |
QAERUPYGPOXRBA-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=C(N=C(N=C1NC=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


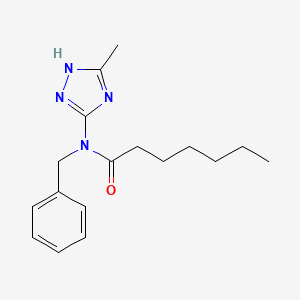
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
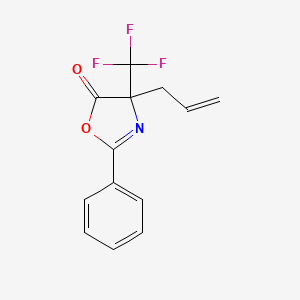
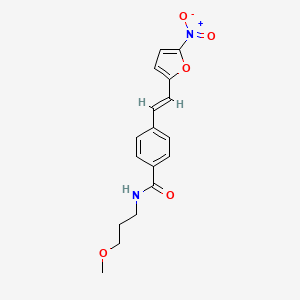

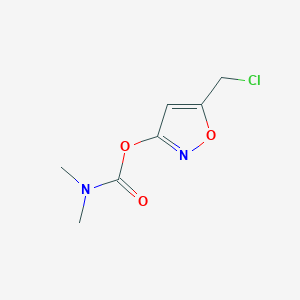
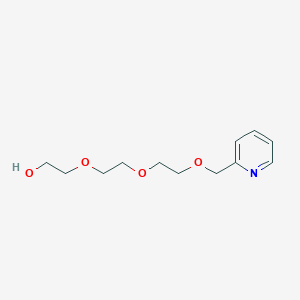
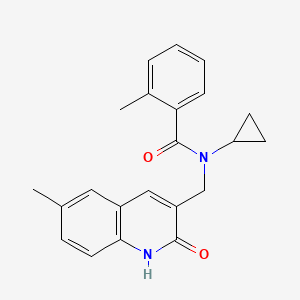
![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
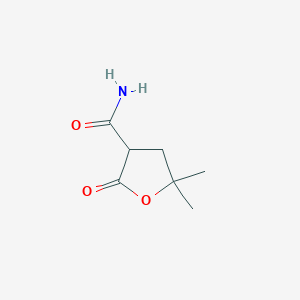
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
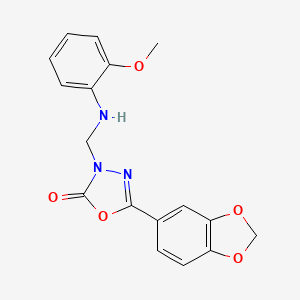
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
